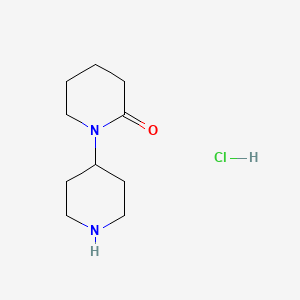

1-(Piperidin-4-yl)piperidin-2-one hydrochloride

Beschreibung

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a bicyclic piperidine derivative featuring a ketone group at the 2-position of one piperidine ring and a secondary amine at the 4-position of the other, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperidine scaffolds, particularly in targeting central nervous system (CNS) receptors and enzymes. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research .

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKAYEWLVJCVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159874-26-7, 841200-67-7 | |

| Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(piperidin-4-yl)piperidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride typically involves several steps:

Cyclization: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

Hydrogenation: This step includes the hydrogenation of the intermediate compounds to achieve the desired piperidine derivative.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

1-(Piperidin-4-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is CHClNO, with a molecular weight of approximately 241.74 g/mol. The compound can be synthesized through several methods, including:

- Cyclization Reactions : The reaction between piperidin-4-one and appropriate amines or other precursors under specific conditions.

- Solvent Use : Common solvents include ethanol or methanol, often requiring heating to facilitate the cyclization process.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research applications.

Biological Activities

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Properties

Research indicates that derivatives of piperidinones, including this compound, possess anticancer activity. They may act as inhibitors of specific cancer-related pathways or enzymes, which can lead to decreased tumor growth. For example, studies have shown that piperidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Activity

The compound has been studied for its potential antiviral effects. Piperidine-based compounds have been reported to exhibit activity against viruses such as HIV and other pathogens by interfering with viral replication processes .

Antimicrobial Effects

In addition to its antiviral properties, this compound has shown promise as an antimicrobial agent. Research suggests that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Epigenetic Modulation : Recent studies have highlighted the role of piperidine derivatives in modulating epigenetic targets, such as protein arginine methyltransferases (PRMTs). This modulation could lead to novel treatments for cancers associated with epigenetic dysregulation .

Case Studies

Several case studies illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives are widely explored for their diverse bioactivities.

Structural Analogues and Substitution Patterns

Key Observations :

The isoindolinone derivative () introduces a planar aromatic system, likely increasing lipophilicity and π-π stacking interactions .

Functional Groups: The ketone in the target compound may confer conformational rigidity compared to the carboxylic acid in 9a–9d, affecting binding to target proteins .

Synthetic Yields: Yields for aryl-substituted piperidine derivatives (e.g., 9a: 45%, 9b: 65%) suggest that electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency under similar conditions (DMSO, 100°C) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogues like 9b or 9d , which require acidic/basic conditions for dissolution .

- Higher LogP values for isoindolinone derivatives (e.g., ) suggest increased membrane permeability, advantageous for CNS penetration .

Biologische Aktivität

1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its biological activity. The compound's molecular formula is C10H16ClN2O, with a molecular weight of 216.70 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.

- Receptor Modulation : The compound has been observed to modulate receptor activity, influencing signaling pathways that are crucial for cellular function and homeostasis.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCCLM3 | 3.1 | Induces apoptosis through mitochondrial dysfunction |

| A549 (Lung Cancer) | 5.5 | Cell cycle arrest and apoptosis induction |

The compound's mechanism involves the degradation of respiratory chain complex subunits, leading to increased apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound in animal models for its anticancer properties. The results demonstrated significant tumor growth inhibition compared to control groups, suggesting a favorable safety profile alongside its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.